5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
Overview
Description
“2-(Trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H4F3N . It’s a versatile building block for fluorinated heterocycles .
Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)pyridine” consists of a pyridine ring with a trifluoromethyl group attached . The empirical formula is C6H4F3N .Chemical Reactions Analysis
The specific chemical reactions involving “2-(Trifluoromethyl)pyridine” are not detailed in the search results .Physical and Chemical Properties Analysis
“2-(Trifluoromethyl)pyridine” has a refractive index of 1.419 and a density of 1.275 g/mL at 25 °C . It has a boiling point of 139-141 °C .Scientific Research Applications
Anticancer Activity
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine and its derivatives have been explored for their potential anticancer properties. Studies have synthesized novel amine derivatives of related compounds and screened them for in vitro anticancer activity against various human cancer cell lines, including HeLa, Caco-2, and HepG2. These compounds were found to exhibit significant cytotoxicity, suggesting their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017); (Chavva et al., 2013).
Catalysis and Synthesis
This compound has also been involved in catalytic processes and synthetic chemistry. For example, it has been used in the amination of 2-bromopyridine and its derivatives, demonstrating the versatility of palladium(0) and copper(I) complexes in the preparation of N-pyridyl derivatives. These catalytic systems show potential for the preparation of a variety of fluorine-containing pyridines, which can have multiple applications in organic synthesis (Lyakhovich et al., 2019).
Regioisomerism and Kinase Inhibition
Interestingly, a switch in regioisomerism of a similar compound resulted in activity against important cancer kinases, indicating potential applications in the development of new anticancer drugs. This finding highlights the importance of structural variations in the design of therapeutic agents (Abu Thaher et al., 2012).
Photophysical Properties for Sensing Applications
Triphenylamine derivatives functionalized with fluorophenyl and pyridinyl groups, closely related to this compound, have been synthesized and studied for their photophysical properties. These compounds exhibit solvent-dependent Stokes shifts and pH-dependent absorptions and emissions, suggesting potential applications as fluorescent pH sensors (Hu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-9-3-1-2-7(4-9)8-5-10(12(14,15)16)11(17)18-6-8/h1-6H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOMEBZOYQLDLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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